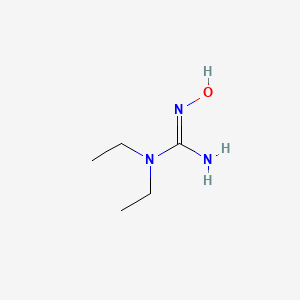
2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine (2-tBHPNA) is a novel synthetic compound with a wide range of potential applications in the field of medicinal chemistry. It is a derivative of the naturally occurring compound acetamidine, and has been the subject of extensive research in the past decade. This compound has been studied for its potential applications in drug design, drug delivery, and therapeutic applications.
Aplicaciones Científicas De Investigación
2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine has been studied extensively in the past decade for its potential applications in medicinal chemistry. It has been studied for its potential to act as a drug delivery vehicle, as well as for its potential to be used as a therapeutic agent. It has also been studied for its potential to act as a prodrug, which is a compound that can be metabolized to become active in the body. Additionally, it has been studied for its potential to act as a drug target, as it has been shown to bind to certain proteins in the body.
Mecanismo De Acción
The mechanism of action of 2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine is not fully understood at this time. However, studies have suggested that it may act as a prodrug, which is a compound that can be metabolized to become active in the body. Additionally, it has been found to bind to certain proteins in the body, which may suggest that it can act as a drug target.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine are not yet fully understood. However, studies have suggested that it may have a variety of effects on the body, including the ability to stimulate the production of certain hormones and neurotransmitters. Additionally, it has been found to have anti-inflammatory and anti-cancer properties, as well as the potential to reduce the risk of certain cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine in laboratory experiments has a number of advantages. It is a relatively simple compound to synthesize, and it is relatively stable in aqueous solution. Additionally, it has a wide range of potential applications in the field of medicinal chemistry. However, there are also some limitations to its use in laboratory experiments. For example, it is not known how it interacts with other compounds in the body, and it is not known how it is metabolized in the body.
Direcciones Futuras
There are a number of potential future directions for research on 2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine. One potential direction is to investigate its potential as a drug delivery vehicle and therapeutic agent. Additionally, further research could be conducted to investigate its potential to act as a prodrug, and to further understand its mechanism of action. Additionally, further research could be conducted to investigate its potential to act as a drug target, and to further understand its biochemical and physiological effects. Finally, further research could be conducted to investigate its potential to reduce the risk of certain cardiovascular diseases.
Métodos De Síntesis
The synthesis of 2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine is achieved through a series of steps that involve the use of a variety of chemical reagents. The first step involves the reaction of 3-tert-butyl-phenol and acetamidine in the presence of an acid catalyst, such as sulfuric acid. This reaction produces 2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine and water. The second step involves the reaction of 2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine with a base, such as sodium hydroxide, to produce the desired compound. The third step involves the purification of the compound by recrystallization.
Propiedades
IUPAC Name |
2-(3-tert-butylphenoxy)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)9-5-4-6-10(7-9)16-8-11(13)14-15/h4-7,15H,8H2,1-3H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXMBEWLERQSDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC=C1)OC/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6352630.png)

![2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B6352655.png)









